N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine
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Overview
Description
N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . This particular compound features a benzimidazole core with diethylamino groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the diethylamino groups. Industrial production methods may involve multi-step synthesis routes, optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential antimicrobial and anticancer properties make it a subject of interest in biological research.
Medicine: Its pharmacological activities are being explored for the development of new therapeutic agents.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The diethylamino groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-2-amine: This compound has a similar structure but with a methyl group instead of the diethylaminoethyl group.
N-[4-(diethylamino)benzyl]-1-propyl-1H-benzimidazol-2-amine: This derivative features a propyl group, which may alter its chemical and biological properties.
4-amino-N-[2-(diethylamino)ethyl]benzamide: This compound has a benzamide core instead of benzimidazole, providing different pharmacological activities.
This compound stands out due to its unique combination of functional groups, which may offer distinct advantages in terms of chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H35N5 |
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Molecular Weight |
393.6 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-N-[[4-(diethylamino)phenyl]methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C24H35N5/c1-5-27(6-2)17-18-29-23-12-10-9-11-22(23)26-24(29)25-19-20-13-15-21(16-14-20)28(7-3)8-4/h9-16H,5-8,17-19H2,1-4H3,(H,25,26) |
InChI Key |
VOCNMIJDJPPBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)N(CC)CC |
Origin of Product |
United States |
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